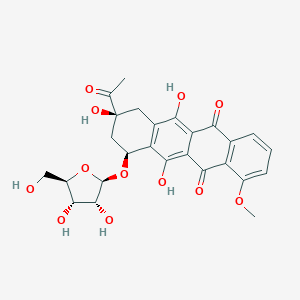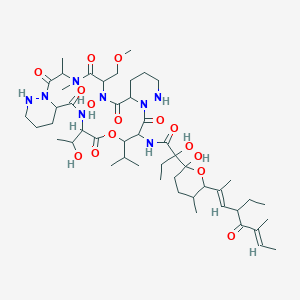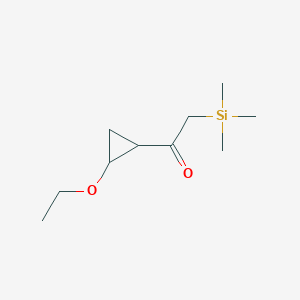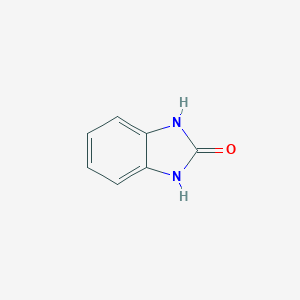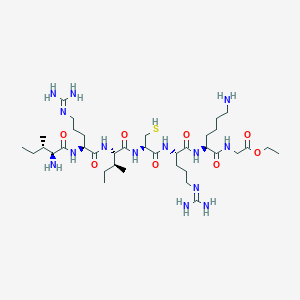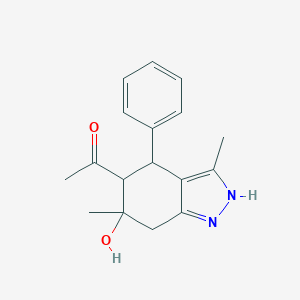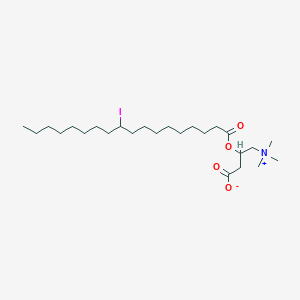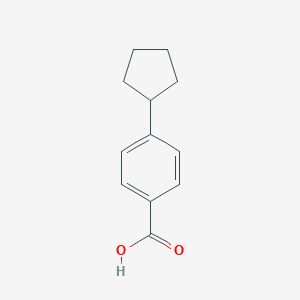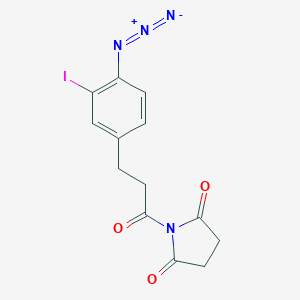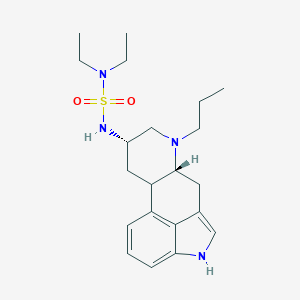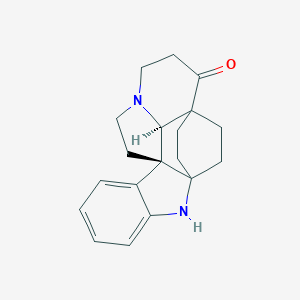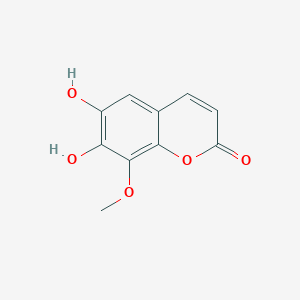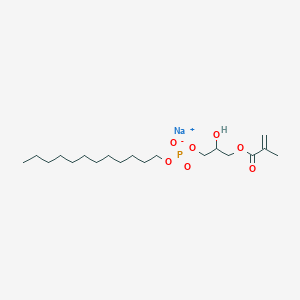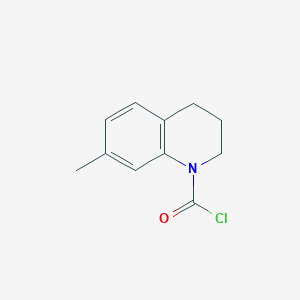
7-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various industries. This compound is also known as 7-methylquinoline-3,4-dihydro-1-carbonyl chloride or 7-MDQC.
Mécanisme D'action
The mechanism of action of 7-MDQC is not well understood. However, it is believed to act as a nucleophile in certain reactions, such as the reaction with phosgene to form the carbonyl chloride.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 7-MDQC. However, it has been reported to exhibit antimicrobial activity against certain bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-MDQC in lab experiments include its ease of synthesis and availability. However, its limitations include its potential toxicity and the lack of information on its biochemical and physiological effects.
Orientations Futures
There are several future directions for the research on 7-MDQC, including the investigation of its potential applications in the development of new pharmaceuticals and agrochemicals. Additionally, further research is needed to understand its mechanism of action and to explore its potential use as a fluorescent probe for the detection of metal ions.
Méthodes De Synthèse
The synthesis of 7-MDQC can be achieved through several methods, including the reaction of 7-methylquinoline with phosgene. The reaction is carried out in the presence of a base and an organic solvent, such as dichloromethane or chloroform. The resulting product is purified through recrystallization or chromatography.
Applications De Recherche Scientifique
7-MDQC has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a useful intermediate in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. Additionally, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
103661-42-3 |
|---|---|
Nom du produit |
7-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride |
Formule moléculaire |
C11H12ClNO |
Poids moléculaire |
209.67 g/mol |
Nom IUPAC |
7-methyl-3,4-dihydro-2H-quinoline-1-carbonyl chloride |
InChI |
InChI=1S/C11H12ClNO/c1-8-4-5-9-3-2-6-13(11(12)14)10(9)7-8/h4-5,7H,2-3,6H2,1H3 |
Clé InChI |
YGYDYIWBTGAKNB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(CCCN2C(=O)Cl)C=C1 |
SMILES canonique |
CC1=CC2=C(CCCN2C(=O)Cl)C=C1 |
Synonymes |
1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro-7-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



